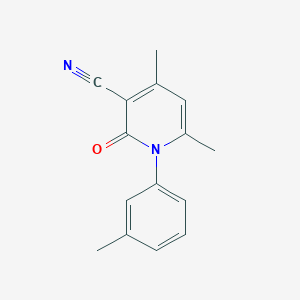

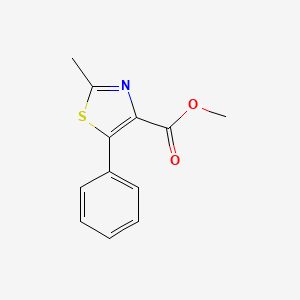

![molecular formula C18H13F3N2O2 B2939625 (2E)-2-氰基-3-(3-甲氧基苯基)-N-[3-(三氟甲基)苯基]丙烯酰胺 CAS No. 891559-96-9](/img/structure/B2939625.png)

(2E)-2-氰基-3-(3-甲氧基苯基)-N-[3-(三氟甲基)苯基]丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

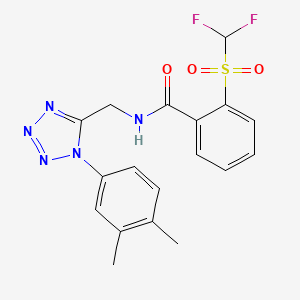

“(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in chemistry consisting of three fluorine atoms attached to a carbon atom . It also contains a methoxy group, which is an alkyl ether that consists of a methyl group attached to oxygen . This compound is used in pharmaceutical preparations and formulations .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl groups . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a methoxy group . The trifluoromethyl group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The methoxy group consists of a methyl group attached to oxygen .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure, particularly the presence of the trifluoromethyl and methoxy groups . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用

腐蚀抑制

一项关于新型丙烯酰胺衍生物的合成和表征的研究,包括与“(2E)-2-氰基-3-(3-甲氧基苯基)-N-[3-(三氟甲基)苯基]丙烯酰胺”类似的化合物,发现它们可作为硝酸溶液中铜的有效腐蚀抑制剂。这些化合物在化学和电化学方法的支持下,在保护铜免受腐蚀方面表现出高效率,并使用傅里叶变换红外光谱 (FTIR)、质子核磁共振 (1HNMR) 和质谱 (MS) 进行了表征。使用密度泛函理论 (DFT) 和蒙特卡罗模拟 (MC) 的理论计算补充了实验结果,表明这些丙烯酰胺衍生物在腐蚀防护应用中的潜力 (Abu-Rayyan 等,2022)。

光电特性

另一个重要的应用领域是光电领域,其中类似于“(2E)-2-氰基-3-(3-甲氧基苯基)-N-[3-(三氟甲基)苯基]丙烯酰胺”的衍生物因其机械致变色特性而受到研究。由于其特定的堆积模式,这些化合物表现出独特的光学特性,影响其发光和量子产率。这项研究强调了此类丙烯酰胺衍生物在开发具有定制光学特性以用于光电器件的材料中的潜力 (Song 等,2015)。

分子工程

在太阳能电池应用的背景下,有机敏化剂的结构和电子工程,包括基于氰基丙烯酸的敏化剂,证明了该化合物在提高太阳能转换效率方面的重要性。这些敏化剂的设计和合成旨在优化其光伏性能,突出了该分子对可再生能源技术的贡献 (Kim 等,2006)。

光保护应用

新型杂环衍生物 LQFM048,与“(2E)-2-氰基-3-(3-甲氧基苯基)-N-[3-(三氟甲基)苯基]丙烯酰胺”的结构相关,已在光保护应用中显示出潜力。该化合物在阳光照射下表现出显着的稳定性、有趣的光保护因子结果和低急性毒性,使其成为防晒产品的有希望的候选者 (Vinhal 等,2016)。

液晶性质

关于含有氰基和甲氧基尾部的苯甲酸苯酯中间相原的侧链液晶聚乙炔的合成和介晶性质的研究揭示了另一个应用领域。这些化合物在很宽的温度范围内表现出近晶相的能力,并且可以通过机械扰动调节其分子排列,表明它们在液晶显示技术和其他相关应用中的效用 (Kong & Tang,1998)。

未来方向

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds, including “(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide”, are likely to continue to be an important area of research in the future .

作用机制

Target of Action

The primary target of this compound, also known as (E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, is the Nrf2 protein . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.

Mode of Action

The compound interacts with its target, Nrf2, by acting as a potent activator . It leads to an increase in the expression of Nrf2-regulated antioxidant genes, such as GCLM and NQO1 . This interaction results in changes at the molecular level, enhancing the cell’s defense mechanisms against oxidative stress.

Biochemical Pathways

The activation of Nrf2 triggers the antioxidant response pathway . This pathway involves the upregulation of various antioxidant genes, which collectively work to neutralize reactive oxygen species (ROS) and reduce oxidative stress within the cell. The downstream effects include enhanced cellular resistance to oxidative damage, which can contribute to the prevention of various diseases associated with oxidative stress.

Pharmacokinetics

The presence of the trifluoromethyl group in its structure suggests that it may have good bioavailability and metabolic stability

Result of Action

The activation of Nrf2 and the subsequent upregulation of antioxidant genes result in a marked increase in the cell’s antioxidant capacity . This leads to a decrease in oxidative stress and damage within the cell, promoting cell survival and function. In the context of disease, this could potentially slow disease progression and improve health outcomes.

生化分析

Biochemical Properties

The trifluoromethyl group in (2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide plays a crucial role in its biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction .

Cellular Effects

(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has significant effects on various types of cells and cellular processes. For example, it is a potent activator of Nrf2, both in vitro and in mice . It influences cell function by causing a marked increase in the expression of the Nrf2-regulated antioxidant genes, GCLM and NQO1 .

Molecular Mechanism

The molecular mechanism of action of (2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the activation of Nrf2, leading to increased expression of antioxidant genes .

属性

IUPAC Name |

(E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-16-7-2-4-12(9-16)8-13(11-22)17(24)23-15-6-3-5-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMSLLFVDWCFU-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

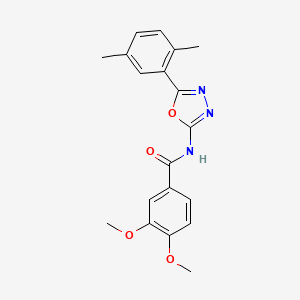

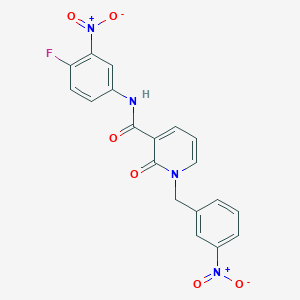

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)

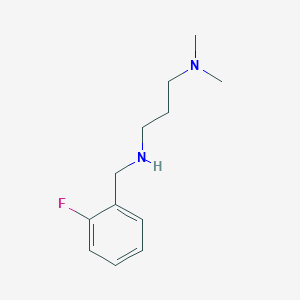

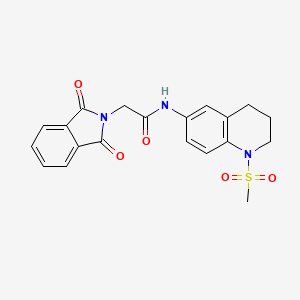

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)

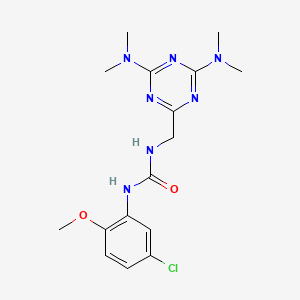

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)

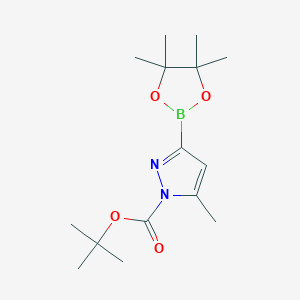

![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)